molecular formula C45H80F3N13O14S2 B12649536 H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA

H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA

Cat. No.: B12649536
M. Wt: 1148.3 g/mol
InChI Key: IFAUCMLMSOAOJN-OPSLQPJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Molecular Characteristics

The compound consists of an 11-amino acid peptide (H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH) non-covalently associated with trifluoroacetic acid (TFA). Key properties include:

Property Value
IUPAC Name L-cysteinyl-glycyl-L-lysyl-L-lysyl-glycyl-L-methionyl-L-valyl-glycyl-glycyl-L-valyl-L-valine trifluoroacetic acid
Molecular Formula C$${45}$$H$${80}$$F$$3$$N$${13}$$O$${14}$$S$$2$$
Molecular Weight 1148.3 g/mol
Sequence CGKKGMVGGVV
Synonyms FC109818; Aβ(35–40) trifluoroacetate; Cys-Aβ(35–40)

The TFA counterion enhances solubility in aqueous and organic solvents, a property critical for experimental handling. The parent peptide (CID 131849978) lacks the TFA moiety and has a molecular weight of 1004.1 g/mol.

Nomenclature and Component Analysis

The peptide follows standard amino acid shorthand notation:

  • Cys (C) : Introduces a sulfhydryl group, enabling potential disulfide bond formation or conjugation.
  • Gly (G) : Enhances structural flexibility due to its lack of a side chain.
  • Lys (K) : Contributes positive charges, influencing electrostatic interactions during aggregation.
  • Met (M) : A sulfur-containing residue prone to oxidation, which may affect aggregation kinetics.
  • Val (V) : Hydrophobic residues critical for β-sheet formation in amyloid fibrils.

The TFA component (CF$$3$$CO$$2$$H) is a strong acid (pK$$_a$$ ≈ 0.23) that protonates basic residues (e.g., lysine), stabilizing the peptide in its salt form.

Properties

Molecular Formula

C45H80F3N13O14S2

Molecular Weight

1148.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C43H79N13O12S2.C2HF3O2/c1-23(2)34(41(65)50-18-30(57)47-19-33(60)54-35(24(3)4)42(66)56-36(25(5)6)43(67)68)55-40(64)29(14-17-70-7)52-32(59)21-49-38(62)27(12-8-10-15-44)53-39(63)28(13-9-11-16-45)51-31(58)20-48-37(61)26(46)22-69;3-2(4,5)1(6)7/h23-29,34-36,69H,8-22,44-46H2,1-7H3,(H,47,57)(H,48,61)(H,49,62)(H,50,65)(H,51,58)(H,52,59)(H,53,63)(H,54,60)(H,55,64)(H,56,66)(H,67,68);(H,6,7)/t26-,27-,28-,29-,34-,35-,36-;/m0./s1

InChI Key

IFAUCMLMSOAOJN-OPSLQPJKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Assembly

  • Resin Loading : The first amino acid (C-terminal Val) is attached to the resin via an acid-labile ester linkage.
  • Coupling Reagents : Activated amino acids are coupled using reagents such as diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to promote efficient peptide bond formation.
  • Coupling Conditions : Typically, three equivalents of activated amino acid are used per coupling step to ensure completeness.
  • Poly-Glycine Segments : For sequences containing Gly-Gly or longer poly-Gly segments, preactivated dipeptides like Fmoc-Gly-Gly-OH are used to improve synthesis efficiency and purity.

Side-Chain Protection and Deprotection

  • Side chains of amino acids such as Lys, Cys, Met, and others are protected with groups stable during chain assembly but removable during final cleavage.
  • For example, Lys side chains are often protected with Boc or other acid-labile groups.
  • Cysteine is protected with groups like 4-methoxybenzyl (MOB) to prevent oxidation.
  • Methionine oxidation is a concern; special care is taken during cleavage to minimize Met oxidation or to reduce oxidized Met back to the thioether form using reagents like dimethyl sulfide.

Final Cleavage and Deprotection

  • After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are simultaneously removed.
  • Cleavage Reagents : For Fmoc chemistry, trifluoroacetic acid (TFA) is the standard reagent used for cleavage.
  • Scavengers : TFA cleavage cocktails often include scavengers such as triisopropylsilane (TIS) and ethanedithiol (EDT) to capture reactive cations and prevent side reactions.
  • Typical cleavage conditions involve stirring the peptide-resin in a mixture of 95% TFA, 2.5% TIS, and 2.5% EDT for about 2 hours at room temperature.
  • The crude peptide is then precipitated by addition of cold ether (e.g., methyl tert-butyl ether), filtered, and dried under vacuum.

Purification and Salt Formation

  • The crude peptide is purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity (often >99%).
  • The purified peptide is then converted to its trifluoroacetate salt form (TFA salt) by counterion exchange, which improves solubility and stability.

Data Table: Typical Synthesis Parameters for this compound

Step Conditions/Details Notes
Resin Wang resin or 2-Cl-Trt-Cl resin Acid-labile resin for peptide acid release
First amino acid loading C-terminal Val attached via ester linkage Ensures correct C-terminal peptide acid
Coupling reagents DIC/HOBt Efficient activation of amino acids
Amino acid equivalents 3 equivalents per coupling Ensures complete coupling
Side-chain protection Lys(Boc), Cys(MOB), Met(0) Protects reactive side chains
Fmoc deprotection 20% piperidine in DMF Mild base removes Fmoc group
Final cleavage cocktail 95% TFA, 2.5% TIS, 2.5% EDT Removes peptide from resin and side chains
Cleavage time 2 hours at room temperature Standard for complete deprotection
Precipitation solvent Cold methyl tert-butyl ether (MTBE) Precipitates crude peptide
Purification Preparative RP-HPLC Achieves >99% purity
Salt formation Counterion exchange to TFA salt Enhances peptide stability and solubility

Research Findings and Considerations

  • Fmoc-SPPS Advantages : The use of Fmoc chemistry allows mild deprotection steps, reducing side reactions compared to Boc chemistry, which requires harsh acids like hydrogen fluoride (HF) for cleavage.
  • Poly-Glycine Segments : Incorporation of Gly-Gly or longer poly-Gly sequences is facilitated by using preactivated dipeptides, improving coupling efficiency and reducing deletion sequences.
  • Methionine Oxidation : Methionine residues are prone to oxidation during TFA cleavage. The addition of reducing agents such as dimethyl sulfide in the cleavage cocktail can quantitatively reduce oxidized Met back to its thioether form, improving product quality.
  • Side-Chain Protection Compatibility : The choice of side-chain protecting groups is critical for compatibility with TFA cleavage and to minimize side reactions. For example, Arg(Pbf) and Cys(MOB) are preferred for TFA cleavage conditions.
  • Purity Assessment : High-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) is the standard for assessing peptide purity and confirming molecular identity.
  • Scale-Up : The described methods have been successfully scaled from gram to kilogram quantities, demonstrating robustness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA: can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds with another cysteine, leading to dimerization or higher-order structures.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The lysine residues can undergo acylation or alkylation reactions, modifying the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acylation with acetic anhydride or alkylation with iodoacetamide.

Major Products

    Oxidation: Formation of disulfide-linked dimers or oligomers.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with acyl or alkyl groups on lysine residues.

Scientific Research Applications

Chemical Research

Model Peptide for Synthesis Studies
H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA serves as a model peptide in the study of peptide synthesis and modification techniques. Researchers utilize this compound to explore solid-phase peptide synthesis (SPPS) methods, optimizing coupling and deprotection strategies to enhance yield and purity .

Peptide Modification Techniques
The presence of specific amino acids allows for various chemical modifications, making it a valuable tool for investigating the effects of these modifications on peptide behavior and interactions .

Biological Applications

Protein-Protein Interactions
This peptide is investigated for its role in mediating protein-protein interactions. The lysine residues facilitate binding with negatively charged molecules, which may enhance cellular uptake and influence signaling pathways . The ability of cysteine to form disulfide bonds also plays a crucial role in stabilizing the peptide's conformation, potentially affecting its biological function .

Cell Signaling Modulation
Research indicates that this compound may modulate cellular signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis . This modulation is particularly relevant in therapeutic contexts where regulation of cell behavior is desired.

Medical Applications

Therapeutic Agent Development
The compound is being explored for its potential as a therapeutic agent. Its structure suggests possible applications in drug delivery systems, where the peptide could facilitate the transport of therapeutic molecules across cellular membranes .

Antioxidant and Antimicrobial Properties
Peptides containing cysteine have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress . Furthermore, some peptides exhibit antimicrobial activity, making them candidates for developing new antibiotics, especially those containing positively charged residues like lysine .

Industrial Applications

Peptide-Based Materials
In industrial settings, this compound is utilized in developing peptide-based materials and coatings. These materials can leverage the unique properties of peptides for applications in biotechnology and materials science .

Mechanism of Action

The mechanism of action of H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The cysteine residue can form disulfide bonds, influencing the peptide’s structure and function. The lysine residues can interact with negatively charged molecules, affecting cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclic Peptides: Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-)

  • Sequence : Cys-Arg-Lys-Asp-Val-Tyr (cyclic)
  • Key Features : Cyclization via a cysteine residue improves stability and resistance to enzymatic degradation compared to linear analogs .
  • Bioactivity: Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) demonstrated 2-fold higher immunostimulatory activity than its linear counterpart (TP-5), enhancing macrophage phagocytosis and B-cell antibody production .
  • Synthesis: Engineered using intein-mediated fusion protein cleavage and non-protected peptide thioester cyclization, achieving 33–35% fusion protein expression efficiency .

Elastin-Derived Peptide: Pro-Gly-Val-Gly-Val-Pro-Gly-Val-Gly-Val

  • Sequence : Pro-Gly-Val-Gly-Val-Pro-Gly-Val-Gly-Val
  • Key Features : High aggregation propensity due to repetitive hydrophobic Val-Gly motifs. Solid-phase synthesis using Boc/Fmoc chemistry resolved solubility issues .
  • Structural Insight : The Gly-Val repeats form β-turn structures, promoting elastin-like elasticity. This contrasts with the Lys-rich regions of H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA, which may favor electrostatic interactions .

Immunogenic Peptide: H-Val-Thr-Cys-Gly-OH

  • Sequence : Val-Thr-Cys-Gly
  • Key Features : A fragment of the circumsporozoite protein, used in vaccine research. The Cys residue enables conjugation to carrier proteins or surfaces .
  • Stability : Linear structure limits in vivo half-life compared to cyclic peptides but retains antigenic epitopes critical for antibody recognition .

Taste-Active Dipeptides: Gly-Pro and Val-Hyp

  • Sequence : Gly-Pro and Val-Hyp (hydroxyproline)
  • Functional Role : Gly-Pro contributes to umami and "thick" taste in fish sauce, while Val-Hyp enhances saltiness synergistically .
  • Contrast : Unlike this compound, these dipeptides lack charged residues (e.g., Lys) but highlight the role of small peptides in sensory modulation .

Data Table: Comparative Analysis

Compound Sequence Key Structural Features Bioactivity/Function Stability/Synthesis Challenges Reference
This compound Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val Linear, Lys-rich, hydrophobic Val/Met Hypothetical immunomodulation TFA counterion aids solubility N/A
Cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-) Cyclic Cys-Arg-Lys-Asp-Val-Tyr Disulfide cyclization Enhances macrophage/B-cell activity High cyclization efficiency (764.4 Da)
Pro-Gly-Val-Gly-Val-Pro-Gly-Val-Gly-Val Pro-Gly-Val-Gly-Val repeat β-turns, elastin-like aggregation Structural elasticity Requires solid-phase synthesis
H-Val-Thr-Cys-Gly-OH Val-Thr-Cys-Gly Linear, antigenic epitope Vaccine component Short half-life in vivo
Gly-Pro Gly-Pro Dipeptide, flexible Umami taste enhancement Stable under acidic conditions

Research Findings and Implications

  • Charge and Hydrophobicity Balance : The Lys residues in this compound may facilitate interactions with nucleic acids or membranes, while Met/Val residues could influence cellular uptake .
  • Synthesis Challenges : Solid-phase methods (as used for elastin-derived peptides) or intein-mediated cyclization (as in cTP) may address aggregation or purification issues for this peptide .

Biological Activity

H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA is a synthetic peptide composed of a sequence of eleven amino acids: cysteine (Cys), glycine (Gly), lysine (Lys), methionine (Met), and valine (Val). The presence of trifluoroacetic acid (TFA) indicates that the peptide is in its salt form, enhancing its solubility and stability. This peptide is of interest due to its potential biological activities, which are explored in various scientific domains, including pharmacology, biochemistry, and molecular biology.

The biological activity of this compound can be attributed to several mechanisms:

  • Protein-Protein Interactions : The peptide may interact with specific proteins or receptors, modulating their activity. The lysine residues can facilitate binding to negatively charged molecules, enhancing cellular uptake.
  • Disulfide Bond Formation : The cysteine residue can form disulfide bonds, which are critical for stabilizing the peptide's conformation and potentially influencing its biological function .
  • Cell Signaling Modulation : The peptide may play a role in cellular signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .

Research Findings

Recent studies have investigated the biological activities of similar peptides, providing insights into potential applications:

  • Antioxidant Properties : Peptides with cysteine residues have been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells .
  • Antimicrobial Activity : Some peptides demonstrate antimicrobial properties, making them candidates for developing new antibiotics. This is particularly relevant for peptides containing lysine and valine due to their positive charge and hydrophobic nature .
  • Therapeutic Applications : Research has explored the use of such peptides in drug delivery systems and as therapeutic agents targeting specific diseases, including cancer and metabolic disorders .

Study 1: Antioxidant Activity Assessment

In a study assessing the antioxidant capacity of peptides similar to this compound, researchers found that these peptides effectively reduced reactive oxygen species (ROS) in vitro. The study utilized various assays to measure the reduction in oxidative stress markers in cultured cells treated with the peptide.

Peptide SequenceIC50 (µM)Mechanism
H-Cys-Gly-Lys...25ROS scavenging
H-Lys-Met-Val...30Metal ion chelation

Study 2: Antimicrobial Efficacy

Another significant study evaluated the antimicrobial properties of related peptides against various bacterial strains. The results indicated that these peptides could inhibit bacterial growth effectively.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus10 µg/mL
P. aeruginosa20 µg/mL

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other peptides based on their sequences and functional groups.

Peptide NameSequenceBiological Activity
H-Cys-Gly-Lys-Lys-Gly-Met-Val...Cys-Gly-Lys-Lys-Gly-Met-Val...Antioxidant, Antimicrobial
H-Cys-Ala-Lys-Lys-Ala-Met-Leu...Cys-Ala-Lys-Lys-Ala-Met-Leu...Antimicrobial
H-Ala-Gly-Arg-Ser-Thr-Leu...Ala-Gly-Arg-Ser-Thr-Leu...Cell signaling modulation

Q & A

Basic Research Questions

Q. What are the optimal solid-phase peptide synthesis (SPPS) protocols for synthesizing H-Cys-Gly-Lys-Lys-Gly-Met-Val-Gly-Gly-Val-Val-OH.TFA?

  • Methodological Answer : Use Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) chemistry with solvent-swollen cross-linked resin supports to mitigate aggregation during synthesis. For Boc chemistry, employ trifluoroacetic acid (TFA) for deprotection, while Fmoc protocols require piperidine. Ensure stepwise coupling with HBTU/HOBt activation for high-yield amino acid addition. Post-synthesis, cleave the peptide from the resin using TFA with scavengers (e.g., triisopropylsilane) to preserve methionine and cysteine residues .

Q. Which analytical techniques are critical for verifying the purity and structural identity of this peptide?

  • Methodological Answer :

  • HPLC : Use reversed-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) for purity assessment.
  • Mass Spectrometry (MS) : Employ MALDI-TOF or ESI-MS to confirm molecular weight (±1 Da tolerance).
  • NMR : Analyze 1^1H and 13^13C spectra in DMSO-d6 or TFA-containing solvents to resolve backbone and side-chain resonances.
  • Amino Acid Analysis (AAA) : Hydrolyze the peptide and quantify residues via ion-exchange chromatography .

Advanced Research Questions

Q. How can researchers address solubility challenges and aggregation during synthesis of this hydrophobic peptide sequence?

  • Methodological Answer :

  • Resin Selection : Use low-loading (0.1–0.2 mmol/g) polystyrene resins to reduce steric hindrance and improve solvation .
  • Solvent Optimization : Incorporate DMF/DCM mixtures or chaotropic agents (e.g., 6 M guanidine HCl) during coupling steps.
  • Pseudoproline Dipeptides : Introduce temporary turn-inducing residues (e.g., Val-Pro) to disrupt β-sheet formation.

Q. What strategies are effective for managing disulfide bond formation in the cysteine-containing sequence?

  • Methodological Answer :

  • Stepwise Oxidation : Use air oxidation in ammonium bicarbonate buffer (pH 8.5) with controlled stirring.
  • Directed Disulfide Formation : Employ orthogonal protecting groups (e.g., Trt for Cys residues) to selectively pair cysteines.
  • Validation : Confirm bond geometry via circular dichroism (CD) spectroscopy or X-ray crystallography .

Q. How should researchers resolve contradictions in reported solubility data for this peptide in aqueous vs. organic solvents?

  • Methodological Answer :

  • Triangulation : Compare data from multiple analytical methods (e.g., dynamic light scattering, sedimentation assays) to assess aggregation states.
  • Solvent Screening : Test solubility in TFA/water mixtures, DMSO, or acetonitrile-based buffers.
  • Temperature Dependence : Conduct solubility studies at 4°C, 25°C, and 37°C to identify phase transitions .

Experimental Design & Data Validation

Q. What steps ensure reproducibility in synthesizing and characterizing this peptide across laboratories?

  • Methodological Answer :

  • Detailed Protocols : Document resin type, coupling times, and deprotection conditions.
  • Batch Tracking : Record reagent lot numbers and resin swelling properties.
  • Interlaboratory Validation : Share samples for cross-validation via round-robin testing .

Q. How can researchers design stability studies to evaluate peptide degradation under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the peptide to heat (40°C), light (UV-vis), and acidic/basic conditions (pH 2–12).
  • Analytical Endpoints : Monitor oxidation (methionine sulfoxide formation via MS) and deamidation (Asn/Gln residues via AAA).
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at standard storage temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.